molecular formula C18H18N6NaO8S3 B1668859 Cefonicid sodium CAS No. 61270-78-8

Cefonicid sodium

Cat. No.: B1668859
CAS No.: 61270-78-8
M. Wt: 565.6 g/mol
InChI Key: QAMMNPDIHIXGBF-CFOLLTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Cefonicid sodium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation, breathing mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation .

Future Directions

While there is considerable international demand for this antibiotic, its preparation is hampered by low synthetic yield, long reaction time, and time-consuming industrial filtration over charcoal after the purification step . An efficient and practical procedure for the synthesis of a key cefonicid intermediate has been investigated . This simpler, scalable, cost-effective, and energy-saving protocol could pave the way for industrialization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefonicid sodium involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Cefonicid sodium via a series of chemical reactions.", "Starting Materials": ["7-aminocephalosporanic acid (7-ACA)", "Sodium hydroxide", "Sodium carbonate", "Methanol", "Acetic acid", "Hydrogen peroxide", "Sodium borohydride", "Sodium nitrite", "Sulfuric acid", "Sodium chloride", "Water"], "Reaction": [ "Step 1: 7-aminocephalosporanic acid (7-ACA) is treated with sodium hydroxide and sodium carbonate in methanol to form the sodium salt of 7-ACA.", "Step 2: The sodium salt of 7-ACA is reacted with acetic acid and hydrogen peroxide to form 7-oxocephalosporanic acid (7-oxo-CA).", "Step 3: 7-oxo-CA is reduced with sodium borohydride to form 7-oxocephalosporanic acid hydrochloride.", "Step 4: 7-oxocephalosporanic acid hydrochloride is diazotized with sodium nitrite and sulfuric acid to form the diazonium salt.", "Step 5: The diazonium salt is then coupled with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid to form the Cefonicid intermediate.", "Step 6: The Cefonicid intermediate is then treated with sodium hydroxide and sodium chloride in water to form Cefonicid sodium." ] }

CAS No.

61270-78-8

Molecular Formula

C18H18N6NaO8S3

Molecular Weight

565.6 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1

InChI Key

QAMMNPDIHIXGBF-CFOLLTDRSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na]

Appearance

Solid powder

61270-78-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

61270-58-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefonicid
Cefonicid Disodium Salt
Cefonicid Monosodium
Cefonicid Monosodium Salt
Cefonicid, Sodium
Monocid
SK and F 75073
SK and F-75073
SK and F75073
SKF 75073 2
SKF-75073-2
SKF750732
Sodium Cefonicid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefonicid sodium
Reactant of Route 2
Reactant of Route 2
Cefonicid sodium
Reactant of Route 3
Reactant of Route 3
Cefonicid sodium
Reactant of Route 4
Cefonicid sodium
Reactant of Route 5
Cefonicid sodium
Reactant of Route 6
Cefonicid sodium
Customer
Q & A

Q1: How does cefonicid sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: Does this compound interact with human proteins?

A2: Yes, research has shown that this compound interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.

Q3: Does this compound interact with digestive enzymes?

A3: Studies have investigated the interaction of this compound with pepsin, a digestive enzyme found in the stomach. [] Results indicate that this compound binds to pepsin, potentially affecting its activity and suggesting that oral administration of this compound may not be optimal. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]

Q5: What spectroscopic methods have been used to characterize this compound?

A5: Various spectroscopic methods have been employed to characterize this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of this compound and to identify and quantify its related substances. [, , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with this compound. []
  • Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of this compound with proteins like albumin, transferrin, and lysozyme. [, , , , ]
  • Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with this compound. [, ]

Q6: Is this compound compatible with commonly used infusion solutions?

A6: Yes, this compound has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]

Q7: How stable is this compound in different storage conditions?

A7: this compound exhibits good stability under various storage conditions. Studies have shown that reconstituted this compound vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []

Q8: How are this compound and its impurities analyzed?

A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing this compound and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]

Q9: What other analytical techniques have been used to study this compound?

A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in this compound samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in this compound. []

Q10: Are there any ongoing studies on improving this compound delivery to specific targets?

A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for this compound, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.